13,14-Dihydro-15-keto-pgd2

Vue d'ensemble

Description

13,14-Dihydro-15-céto-Prostaglandine D2 est un métabolite de la Prostaglandine D2, formé par la voie de la 15-hydroxy Prostaglandine Déshydrogénase. Ce composé est connu pour son rôle d'agoniste sélectif du récepteur DP2 et sa capacité à inhiber le flux ionique dans les préparations de muqueuse colique canine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : 13,14-Dihydro-15-céto-Prostaglandine D2 est synthétisée par réduction de la double liaison entre les atomes de carbone 13 et 14 et oxydation du groupe hydroxyle au carbone 15 de la Prostaglandine D2 . La réaction implique généralement l'utilisation d'enzymes spécifiques telles que la 15-hydroxy Prostaglandine Déshydrogénase et la Prostaglandine Delta13-réductase .

Méthodes de production industrielle : La production industrielle de 13,14-Dihydro-15-céto-Prostaglandine D2 implique des procédés biotechnologiques qui utilisent des systèmes microbiens ou enzymatiques pour convertir la Prostaglandine D2 en son métabolite. Ces procédés sont optimisés pour un rendement et une pureté élevés .

Types de réactions :

Oxydation : Le composé subit une oxydation supplémentaire pour former des composés 11β-hydroxy.

Réduction : La réduction de la double liaison entre les atomes de carbone 13 et 14 est une étape clé dans sa formation.

Substitution : Des réactions de substitution potentielles à différents groupes fonctionnels, bien que moins courantes, peuvent être explorées.

Réactifs et conditions courants :

Oxydation : Enzymes telles que la 15-hydroxy Prostaglandine Déshydrogénase.

Réduction : Prostaglandine Delta13-réductase.

Produits majeurs :

Composés 11β-hydroxy : Formés par un métabolisme ultérieur de la 13,14-Dihydro-15-céto-Prostaglandine D2.

4. Applications de la recherche scientifique

13,14-Dihydro-15-céto-Prostaglandine D2 présente plusieurs applications de la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le métabolisme des Prostaglandines.

Biologie : Investigué pour son rôle dans la signalisation cellulaire et la régulation du flux ionique.

Industrie : Utilisé dans le développement d'agonistes sélectifs pour le récepteur DP2.

5. Mécanisme d'action

Le composé exerce ses effets en se liant sélectivement au récepteur DP2, un récepteur couplé aux protéines G impliqué dans divers processus physiologiques. Lorsqu'il se lie, il active des voies de signalisation qui régulent le flux ionique et les réponses inflammatoires . Chez l'homme, il est métabolisé davantage pour former des composés 11β-hydroxy, qui jouent également un rôle dans son activité biologique .

Composés similaires :

- 13,14-Dihydro-15-céto-Prostaglandine E2

- 13,14-Dihydro-15-céto-Prostaglandine F2α

Comparaison :

Applications De Recherche Scientifique

CRTH2/DP2 Receptor Agonism

13,14-Dihydro-15-keto-PGD2 has been identified as a selective agonist for the CRTH2/DP2 receptor, which plays a critical role in mediating allergic responses and inflammation. This receptor is expressed on various immune cells, including eosinophils and Th2 cells, making it a target for modulating allergic reactions and asthma symptoms .

Cellular Senescence

Recent studies indicate that this compound is involved in cellular senescence processes. Elevated levels of this compound have been observed in senescent cells, suggesting its role as a biomarker for senolysis. In particular, its release during ABT-263-induced senolysis has been documented in human cell lines such as HEPG2 and HUVECs, indicating its potential use in understanding aging-related diseases .

Therapeutic Implications

Anti-inflammatory Applications

Due to its agonistic effects on the CRTH2 receptor, this compound may be useful in developing treatments for inflammatory conditions such as asthma and allergic rhinitis. By modulating the immune response through this pathway, it could help alleviate symptoms associated with these conditions .

Cancer Research

The role of this compound in cellular senescence also opens avenues for cancer research. Senescent cells can contribute to the tumor microenvironment; thus, targeting this compound could be beneficial in cancer therapies aimed at eliminating senescent cells that promote tumor growth .

Analytical Applications

Biomarker for Senolysis

The detection of this compound in biological samples (e.g., plasma and urine) serves as a potential biomarker for senolytic therapies. Its quantification can provide insights into the effectiveness of treatments aimed at reducing senescent cell populations in vivo .

Comparative Data Table

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Study on Cellular Senescence: Research demonstrated that treatment with ABT-263 led to increased levels of dihomo-15d-PGJ2 (a related compound) in senescent HEPG2 cells, indicating its potential as a marker for cellular aging processes .

- Inflammatory Response Modulation: In vitro studies have shown that this compound can significantly alter cytokine release profiles in immune cells, suggesting its utility in managing inflammatory diseases .

Mécanisme D'action

The compound exerts its effects by selectively binding to the DP2 receptor, a G-protein-coupled receptor involved in various physiological processes. Upon binding, it activates signaling pathways that regulate ion flux and inflammatory responses . In humans, it is further metabolized to form 11β-hydroxy compounds, which also play a role in its biological activity .

Comparaison Avec Des Composés Similaires

- 13,14-Dihydro-15-keto-Prostaglandin E2

- 13,14-Dihydro-15-keto-Prostaglandin F2α

Comparison:

Activité Biologique

13,14-Dihydro-15-keto-PGD2 (also referred to as dhk PGD2 ) is a significant metabolite of Prostaglandin D2 (PGD2), formed through the enzymatic pathway involving 15-hydroxy PG dehydrogenase. This compound has garnered attention due to its biological activities, particularly its role as a selective agonist for the CRTH2/DP2 receptor, which is implicated in various physiological processes including immune response and sleep regulation.

-

Receptor Agonism :

- CRTH2/DP2 Receptor : this compound selectively activates the CRTH2 receptor, which is primarily expressed in T-helper type 2 cells, eosinophils, and basophils. This activation leads to chemotaxis and other immune responses .

- Effects on cAMP Levels : Studies indicate that while DP1 receptor activation increases cyclic AMP (cAMP) levels, CRTH2 activation by dhk PGD2 results in decreased cAMP levels, illustrating a unique signaling pathway .

- Inhibition of Ion Flux :

- Metabolism and Excretion :

Biological Effects

- Sleep Regulation : Contrary to some expectations regarding PGD2's role in promoting sleep, studies have indicated that this compound does not induce sleep in experimental models. This suggests a complex role of prostaglandins in sleep physiology where specific receptors may dictate opposing effects .

- Role in Disease : Recent studies have identified dhk PGD2 as a potential biomarker for non-alcoholic steatohepatitis (NASH), with elevated levels observed in patients compared to controls. This highlights its potential utility in clinical diagnostics and understanding metabolic diseases .

Summary of Biological Activities

Case Studies on Biological Effects

Key Studies

- Hirai et al. (2001) : Demonstrated that dhk PGD2 induces chemotaxis in immune cells via the CRTH2 receptor, providing insights into its role in allergic responses and asthma .

- Rangachari & Betti (1993) : Investigated the effects of PGD2 metabolites on canine proximal colon physiology, highlighting the inhibitory effects on ion transport mechanisms .

- Recent Biomarker Studies : Identified dhk PGD2 as a leading candidate biomarker for distinguishing between non-alcoholic fatty liver disease (NAFL) and NASH through eicosanoid profiling .

Propriétés

IUPAC Name |

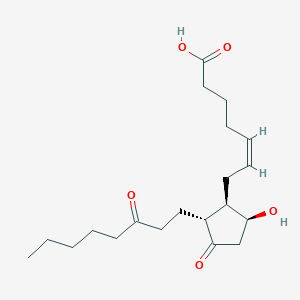

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRXYLYXIXYEST-KZTWKYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59894-07-4 | |

| Record name | 13,14-Dihydro-15-keto-PGD2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59894-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydro-15-ketoprostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059894074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.